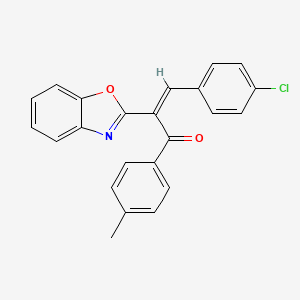

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Description

The compound “(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one” is a structurally complex enone derivative featuring a benzoxazole core, substituted chlorophenyl and methylphenyl groups, and a conjugated α,β-unsaturated ketone system. Its molecular formula is C25H17ClN2O2, with a molar mass of approximately 412.87 g/mol. The Z-configuration of the double bond in the propenone moiety is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name |

(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClNO2/c1-15-6-10-17(11-7-15)22(26)19(14-16-8-12-18(24)13-9-16)23-25-20-4-2-3-5-21(20)27-23/h2-14H,1H3/b19-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCQFLUBLFRAHM-XMHGGMMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of α,β-unsaturated ketones with heterocyclic and aryl substituents. Below is a comparative analysis with structurally related compounds:

Key Insights from Comparisons

Substituent Effects on Bioactivity: The benzoxazole moiety in the target compound differentiates it from triazole-containing analogues (e.g., ). Halogenation: The 4-chlorophenyl group in the target compound is less electron-withdrawing than the 2,4-dichlorophenyl group in , which may reduce oxidative stress induction (relevant in ferroptosis pathways ).

The methyl group on the 4-methylphenyl ring in the target compound provides moderate steric hindrance compared to polar substituents like hydroxyl in , which may enhance metabolic stability.

Therapeutic Potential: Triazole-containing analogues (e.g., ) exhibit pronounced antifungal and cytotoxic activity, likely due to their ability to coordinate metal ions or disrupt membrane integrity. The target compound’s benzoxazole core may favor interactions with nucleic acids or ATP-binding pockets, as seen in other benzoxazole-based kinase inhibitors .

Synthetic Accessibility: The target compound’s synthesis likely follows Claisen-Schmidt condensation (as in ), but the benzoxazole ring introduces complexity compared to simpler enones.

Data Limitations

- No direct bioactivity data for the target compound were found in the provided evidence, necessitating extrapolation from structural analogues.

- Comparative pharmacokinetic data (e.g., solubility, logP) are absent but critical for drug development.

Notes

- The structural diversity of α,β-unsaturated ketones underscores their adaptability in drug design, with substituents fine-tuning bioactivity and physicochemical properties.

- Further studies should prioritize experimental validation of the target compound’s bioactivity, leveraging techniques like X-ray crystallography (via SHELXL ) and LC/MS-based metabolic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.